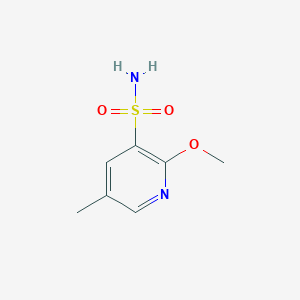
2-Methoxy-5-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-5-methylpyridine-3-sulfonamide” is a compound that contains a sulfonamide functional group . It has a molecular weight of 202.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity
2-Methoxy-5-methylpyridine-3-sulfonamide has shown promise in antitumor research. Compounds from sulfonamide-focused libraries, including variants of this compound, have been evaluated in antitumor screens. These compounds have been identified as potent cell cycle inhibitors and have progressed to clinical trials. Their effectiveness lies in their ability to disrupt tubulin polymerization or to induce changes in gene expression, impacting cancer cell growth (Owa et al., 2002).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives for various applications have been a significant area of research. This includes studies on optically active sulfonated polyanilines (Strounina et al., 1999) and investigations into new pyridazinyl sulfonamide derivatives with potential antimicrobial activity (Mohamed, 2007).
Analytical and Environmental Applications
The compound and its derivatives have been used in developing analytical methods, such as detecting sulfonamide residues in chicken meat and eggs (Premarathne et al., 2017). Additionally, research has been conducted on the environmental degradation of sulfonamides, highlighting microbial strategies to eliminate these compounds (Ricken et al., 2013).
Polymerization and Material Science
In material science, studies on the electrohydrodynamic polymerization of 2-methoxyaniline-5-sulfonic acid, a related compound, have been carried out. These studies focus on the impact of various conditions on the molecular weight and distribution of the resulting polymers (Guo et al., 2000).
Pharmacological Studies
Pharmacological studies have also been performed with this compound derivatives. For instance, research on enzyme inhibitory kinetics and the development of therapeutic agents for Alzheimer’s disease has utilized sulfonamide derivatives (Abbasi et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for “2-Methoxy-5-methylpyridine-3-sulfonamide” is not available, sulfonamides typically work by inhibiting the enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent bacterial replication .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-methoxy-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWMXNNQMBEIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)
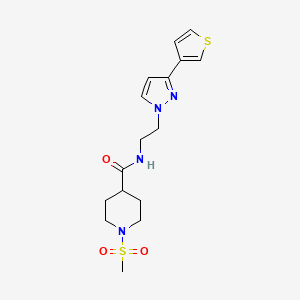

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)
![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)
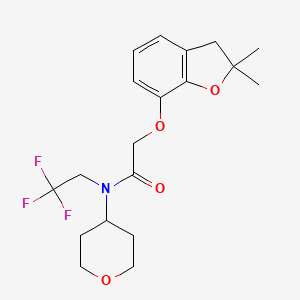
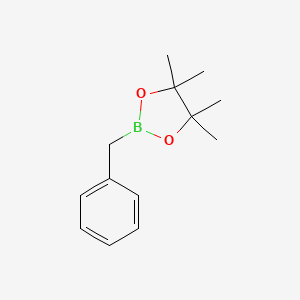
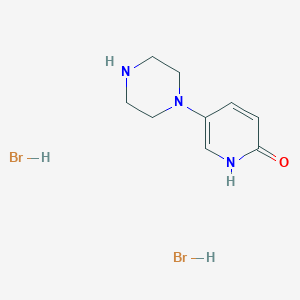
![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)
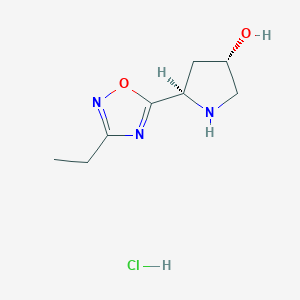
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)